molecular formula C16H14N6O2 B4373872 1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide

1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide

Cat. No.: B4373872
M. Wt: 322.32 g/mol
InChI Key: NBOGCYIGOPQZOL-UHFFFAOYSA-N
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Description

1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with pyridine groups and carboxamide functionalities, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde, an iodine-mediated electrophilic cyclization can be employed to form the pyrazole core . Subsequent functionalization with pyridine groups and carboxamide formation can be achieved through reactions with suitable reagents like pyridine-2-carboxylic acid derivatives and amines under specific conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like N-bromosuccinimide (NBS). Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-22-10-11(15(23)19-12-6-2-4-8-17-12)14(21-22)16(24)20-13-7-3-5-9-18-13/h2-10H,1H3,(H,17,19,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOGCYIGOPQZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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